molecular formula C6H10O6 B1212098 Galactonolactone CAS No. 2426-46-2

Galactonolactone

Cat. No.: B1212098
CAS No.: 2426-46-2
M. Wt: 178.14 g/mol
InChI Key: WTXGYGWMPUGBAL-MGCNEYSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galactonolactone belongs to the class of organic compounds known as lactones. These are cyclic esters of hydroxy carboxylic acids, containing a 1-oxacycloalkan-2-one structure, or analogues having unsaturation or heteroatoms replacing one or more carbon atoms of the ring. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.

Properties

CAS No.

2426-46-2

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyoxepan-2-one

InChI

InChI=1S/C6H10O6/c7-2-1-12-6(11)5(10)4(9)3(2)8/h2-5,7-10H,1H2/t2-,3+,4+,5-/m1/s1

InChI Key

WTXGYGWMPUGBAL-MGCNEYSASA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@H](C(=O)O1)O)O)O)O

SMILES

C1C(C(C(C(C(=O)O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(C(=O)O1)O)O)O)O

2426-46-2

physical_description

Solid

Synonyms

galactonolactone
galactonolactone, (D)-isomer
galactonolactone, (L)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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